5-(3-Chlorophenyl)imidazolidine-2,4-dione
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Overview
Description
5-(3-Chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. It is characterized by the presence of a 3-chlorophenyl group attached to the 5-position of the imidazolidine-2,4-dione ring. This compound is of interest due to its potential pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chlorobenzaldehyde with urea under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the imidazolidine-2,4-dione ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting enzymes such as kinases and proteases, which play crucial roles in cellular processes. The compound may also interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione: Similar structure with an additional methoxy group.
5,5-Dimethyl-2,4-imidazolidinedione: Lacks the chlorophenyl group but shares the imidazolidine-2,4-dione core.
Nilutamide: Contains a nitro and trifluoromethyl group on the phenyl ring, used as an antiandrogen.
Uniqueness
5-(3-Chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacological agent and differentiates it from other imidazolidinedione derivatives .
Properties
CAS No. |
74438-96-3 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-(3-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) |
InChI Key |
WPJLWWOKUOJTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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